(S)-(-)-N,N-Dimethyl-1-phenethylamine is a chiral tertiary amine derived from the widely used chiral auxiliary, 1-phenylethylamine. Its primary function in laboratory and industrial settings is to serve as a chiral ligand, a chiral base, or a stereodirecting building block in asymmetric synthesis. The compound's value is directly tied to its enantiomeric purity, which is essential for controlling the three-dimensional structure of a target molecule, a critical factor in the efficacy of pharmaceuticals and other advanced materials.
Substituting this enantiomerically pure compound with a generic or achiral alternative leads to critical process failures. Using the racemic mixture, (±)-N,N-Dimethyl-1-phenethylamine, will result in a racemic product, negating the entire purpose of asymmetric synthesis. Using the opposite (R)-(+)-enantiomer will produce the incorrect enantiomer of the target molecule, which can have drastically different biological activity or material properties. Substitution with a structurally similar but achiral tertiary amine, such as N,N-diisopropylethylamine (DIPEA), will likewise fail to induce any stereoselectivity. For applications requiring a specific stereoisomer, procurement of the correct, high-purity enantiomer is the only viable option.
While direct head-to-head data is specific to each reaction, the foundational value of this compound class is demonstrated in asymmetric synthesis. In a representative process, the closely related chiral auxiliary (S)-(-)-1-phenylethylamine was used to synthesize phenylisopropylamine derivatives via asymmetric reductive amination. The use of the single enantiomer auxiliary was critical for producing the final products with exceptionally high enantiomeric purities of 96-99%. An achiral version of this process would inherently yield a product with 0% enantiomeric purity.
| Evidence Dimension | Enantiomeric Purity of Final Product |
| Target Compound Data | Not directly tested, but class performance is 96-99% |
| Comparator Or Baseline | Standard achiral synthesis (0% enantiomeric purity) |
| Quantified Difference | An increase from 0% to >96% enantiomeric purity |
| Conditions | Asymmetric synthesis via reductive amination using a chiral phenethylamine auxiliary. |
This demonstrates that procuring the enantiomerically pure amine is a prerequisite for achieving a stereochemically pure target molecule, which is often the sole determinant of biological activity or function.
A critical procurement differentiator from the more common auxiliary, (S)-1-phenylethylamine, is the target compound's tertiary amine structure. As a tertiary amine, it cannot form imines with carbonyl compounds (ketones, aldehydes). This prevents a major class of potential side reactions that can occur when using a primary amine like (S)-1-phenylethylamine in a process that includes carbonyl groups. This makes (S)-(-)-N,N-Dimethyl-1-phenethylamine a more suitable choice as a non-nucleophilic chiral base or as a ligand precursor in such chemical environments.
| Evidence Dimension | Chemical Functionality & Reactivity |
| Target Compound Data | Tertiary Amine (non-imine-forming) |
| Comparator Or Baseline | (S)-1-phenylethylamine (Primary Amine, imine-forming) |
| Quantified Difference | Qualitative difference in chemical reactivity, preventing a class of side-reactions. |
| Conditions | Reaction mixtures containing carbonyl compounds. |
Selecting this tertiary amine simplifies process development and improves yield by eliminating a key pathway for impurity generation common to its primary amine analog.
The physical properties of (S)-(-)-N,N-Dimethyl-1-phenethylamine offer a distinct advantage in process workups compared to less substituted analogs. Its reported boiling point is significantly lower (e.g., 71 °C at 12 mmHg) than that of the primary amine (S)-1-phenylethylamine (187 °C at 760 mmHg). This higher volatility allows for more straightforward removal from a reaction mixture via distillation or evaporation under reduced pressure.
| Evidence Dimension | Boiling Point (Volatility) |
| Target Compound Data | 71 °C @ 12 mmHg |
| Comparator Or Baseline | (S)-1-phenylethylamine (187 °C @ 760 mmHg) |
| Quantified Difference | Significantly lower boiling point under vacuum, indicating higher volatility. |
| Conditions | Standard laboratory and industrial purification conditions. |
This property directly impacts procurement decisions for scale-up, as it simplifies purification, reduces solvent usage for extraction, and lowers energy costs associated with product isolation.
For stereoselective reactions, such as alkylations or eliminations, that require a chiral base but are sensitive to side reactions from nucleophilic primary or secondary amines. Its tertiary structure provides the necessary basicity and chiral environment without the risk of forming unwanted covalent adducts with electrophilic substrates.
As a foundational building block for synthesizing more complex, sterically demanding chiral ligands for metal-catalyzed asymmetric reactions. The N,N-dimethyl groups provide specific steric bulk that can be crucial for creating a well-defined chiral pocket around a metal center, enhancing enantioselectivity.
In multi-step syntheses where complete removal of the chiral auxiliary or base is necessary before proceeding to the next step. Its higher volatility compared to other phenylethylamine derivatives allows for efficient removal under vacuum, ensuring the purity of the intermediate product without resorting to complex chromatographic separation.
Irritant